molecular formula C18H16O4 B1253353 1,4-Dimethoxy-2,3-dimethylanthracene-9,10-dione CAS No. 67122-24-1

1,4-Dimethoxy-2,3-dimethylanthracene-9,10-dione

Cat. No. B1253353
CAS RN: 67122-24-1
M. Wt: 296.3 g/mol
InChI Key: ZJDKRUIQBPNHPD-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2,3-dimethylanthracene-9,10-dione (DMAD) is a synthetic compound that has gained attention in recent years due to its potential applications in the field of organic electronics and photonics. DMAD belongs to the family of anthraquinone derivatives and is known for its high electron mobility, good stability, and excellent photophysical properties.

Scientific Research Applications

Antitumor Potential and Neuraminidase Inhibitory Activity

1,4-Dimethoxy-2,3-dimethylanthracene-9,10-dione and its derivatives have been studied for their pharmacological activities. A significant finding is their potential as antitumor substances. Some derivatives, such as 1,3-dimethoxy-5,8-dimethylanthracene-9,10-dione, have shown notable anticancer activity by inducing apoptosis in cancer cells and arresting the cell cycle phase. Additionally, these compounds have demonstrated neuraminidase inhibitory activity in the influenza virus, indicating a potential role in antiviral therapies (Li et al., 2020).

Pesticidal Activity

Studies have also explored the pesticidal activities of related compounds. For instance, derivatives such as 2,3-dimethoxy-16,16-dimethyl-D-homo-8-azagona-1,3,5(10),13-tetraene-12,17а-one have been synthesized and tested for their effectiveness as pesticides. These compounds have shown promising results in inhibiting the growth of various pests, suggesting their potential application in plant protection products (Pyrko, 2022).

Cytotoxic Activity

In the realm of medicinal chemistry, aminoanthraquinones derived from 1,4-dimethoxy-2,3-dimethylanthracene-9,10-dione have been synthesized and evaluated for their cytotoxic activity. These compounds have shown strong cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents (Nor et al., 2013).

Fluorescence Quenching and Spectroscopy

The interaction of 1,4-dimethoxy-2,3-dimethylanthracene-9,10-dione with silver nanoparticles has been studied using fluorescence spectroscopy. The research focused on understanding the quenching mechanism and found that the fluorescence emission intensity of the compound decreases with the decrease in size of the nanoparticles. This study contributes to the understanding of dynamic quenching processes in fluorescence spectroscopy (Kavitha et al., 2014).

Luminescent Sensing Applications

Research into luminescent sensors has also incorporated derivatives of 1,4-dimethoxy-2,3-dimethylanthracene-9,10-dione. One study developed a sensor responsive to common oxoacids, demonstrating that certain modifications of the compound can significantly enhance luminescent intensities upon complexation with specific ions. This finding has potential implications in the development of sensitive chemical sensors (Young et al., 1997).

Mechanism of Action

DMDMAD’s mechanism of action primarily relates to its fluorescence behavior. When exposed to light, it absorbs energy and transitions to an excited state. Upon returning to the ground state, it emits fluorescence. The interaction with plasmonic silver nanoparticles (Ag NPs) further influences its fluorescence properties. The quenching of DMDMAD fluorescence by Ag NPs occurs via dynamic quenching processes, and the distance between the donor (DMDMAD) and acceptor (Ag NPs) affects this interaction .

properties

IUPAC Name

1,4-dimethoxy-2,3-dimethylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-9-10(2)18(22-4)14-13(17(9)21-3)15(19)11-7-5-6-8-12(11)16(14)20/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDKRUIQBPNHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C1OC)C(=O)C3=CC=CC=C3C2=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10552989
Record name 1,4-Dimethoxy-2,3-dimethylanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethoxy-2,3-dimethylanthracene-9,10-dione

CAS RN

67122-24-1
Record name 1,4-Dimethoxy-2,3-dimethylanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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